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Introduction

2,2-Difluoroethanol (DFE) is a fluorinated organic solvent of increasing interest in various

industrial and pharmaceutical applications. Its unique properties, stemming from the presence

of fluorine atoms, influence its behavior in mixtures, making a thorough understanding of its

thermodynamic properties crucial for process design, optimization, and formulation

development. This technical guide provides a comprehensive overview of the thermodynamic

properties of DFE mixtures, with a particular focus on binary systems.

Due to a scarcity of published experimental data specifically for 2,2-difluoroethanol mixtures,

this guide utilizes data for its close structural analog, 2,2,2-trifluoroethanol (TFE), to illustrate

the principles and typical behavior of fluorinated ethanol solutions. The addition of a third

fluorine atom in TFE is expected to accentuate the observed thermodynamic effects, providing

a valuable comparative framework.

Core Thermodynamic Properties of Mixtures
The thermodynamic behavior of liquid mixtures is characterized by several key properties that

describe the deviation from ideal behavior. These include:
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Excess Molar Volume (VE): This property represents the volume change upon mixing and

provides insights into the packing efficiency and intermolecular interactions between the

component molecules. A negative VE suggests stronger interactions or better packing in the

mixture than in the pure components, while a positive VE indicates weaker interactions or

steric hindrance.

Excess Molar Enthalpy (HE): Also known as the heat of mixing, this property quantifies the

heat absorbed or released during the mixing process at constant pressure. Exothermic

mixing (negative HE) indicates that the interactions between unlike molecules are stronger

than the average of the interactions in the pure components. Endothermic mixing (positive

HE) suggests the opposite.

Vapor-Liquid Equilibrium (VLE): VLE data is fundamental for the design of distillation and

other separation processes. It describes the composition of the vapor and liquid phases at

equilibrium at a given temperature and pressure.

Experimental Determination of Thermodynamic
Properties
The accurate measurement of thermodynamic properties is essential for building reliable

datasets. The following are standard experimental protocols for determining the core properties

discussed in this guide.

Experimental Protocol for Excess Molar Volume (VE)
Excess molar volumes are typically determined from density measurements of the pure

components and their mixtures.

Methodology:

Density Measurement: The densities of the pure liquids and their binary mixtures are

measured using a vibrating tube densimeter. This instrument measures the oscillation period

of a U-shaped tube filled with the sample, which is directly related to the density of the liquid.

Temperature Control: The temperature of the densimeter cell is controlled to within ±0.01 K

using a constant-temperature bath.
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Calibration: The densimeter is calibrated using substances of known density, such as dry air

and deionized, doubly distilled water.

Mixture Preparation: Mixtures of varying compositions are prepared by mass using an

analytical balance with high precision. The mole fraction of each component is calculated

from the masses and molar masses of the pure components.

Calculation of VE: The excess molar volume is calculated using the following equation:

VE = (x₁M₁ + x₂M₂) / ρmix - (x₁M₁/ρ₁ + x₂M₂/ρ₂)

where:

x₁ and x₂ are the mole fractions of components 1 and 2.

M₁ and M₂ are the molar masses of components 1 and 2.

ρmix, ρ₁, and ρ₂ are the densities of the mixture and pure components 1 and 2,

respectively.

Sample Preparation

Measurement Data Processing

Pure Component 1 Prepare Mixtures by Mass

Pure Component 2

Measure Density
(Vibrating Tube Densimeter) Calculate Excess Molar Volume (VE)
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Fig. 1: Experimental workflow for determining excess molar volume (VE).

Experimental Protocol for Excess Molar Enthalpy (HE)
Excess molar enthalpies are measured using calorimetry.
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Methodology:

Calorimeter: A common instrument for this measurement is an isothermal displacement

calorimeter with a Peltier cooling system.

Mixing Process: A known amount of one component is titrated into a known amount of the

other component in the calorimeter cell at a constant temperature.

Heat Measurement: The heat change associated with the mixing process is measured by the

calorimeter.

Data Acquisition: The heat flow as a function of time is recorded, and the total heat of mixing

is obtained by integrating the heat flow curve.

Calculation of HE: The excess molar enthalpy is calculated by dividing the total heat of

mixing by the total number of moles of the mixture.

Sample Preparation

Measurement Data Processing

Pure Component 1

Measure Heat of Mixing
(Isothermal Calorimeter)

Pure Component 2

Calculate Excess Molar Enthalpy (HE)

Click to download full resolution via product page

Fig. 2: Experimental workflow for determining excess molar enthalpy (HE).

Thermodynamic Data for 2,2,2-Trifluoroethanol
Mixtures
The following tables summarize experimental data for binary mixtures of 2,2,2-trifluoroethanol

(TFE) with water and various alcohols at 298.15 K and atmospheric pressure. This data is
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presented to illustrate the typical thermodynamic behavior of fluorinated ethanol mixtures.

Table 1: Excess Molar Volumes (VE) of TFE (1) + Water (2) and TFE (1) + Alcohol (2) Mixtures

at 298.15 K

Mole Fraction
TFE (x₁)

VE (cm³/mol)
TFE + Water

VE (cm³/mol)
TFE +
Methanol

VE (cm³/mol)
TFE + Ethanol

VE (cm³/mol)
TFE + 1-
Propanol

0.1 -0.225 0.215 0.312 0.401

0.2 -0.410 0.380 0.550 0.705

0.3 -0.550 0.495 0.715 0.915

0.4 -0.640 0.560 0.810 1.035

0.5 -0.675 0.580 0.840 1.075

0.6 -0.650 0.560 0.810 1.035

0.7 -0.560 0.495 0.715 0.915

0.8 -0.410 0.380 0.550 0.705

0.9 -0.210 0.215 0.312 0.401

Table 2: Excess Molar Enthalpies (HE) of TFE (1) + Water (2) and TFE (1) + Alcohol (2)

Mixtures at 298.15 K
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Mole Fraction
TFE (x₁)

HE (J/mol) TFE
+ Water

HE (J/mol) TFE
+ Methanol

HE (J/mol) TFE
+ Ethanol

HE (J/mol) TFE
+ 1-Propanol

0.1 -50 -150 -200 -250

0.2 100 -280 -370 -460

0.3 250 -390 -510 -630

0.4 380 -470 -610 -750

0.5 450 -520 -670 -820

0.6 460 -530 -680 -830

0.7 410 -500 -640 -780

0.8 300 -420 -540 -660

0.9 150 -270 -350 -430

Interpretation of Thermodynamic Data
The data presented for TFE mixtures reveals significant deviations from ideal behavior, which

can be attributed to the strong intermolecular interactions, particularly hydrogen bonding.

TFE + Water: The excess molar volume is negative across the entire composition range,

indicating strong attractive interactions and a more compact structure in the mixture

compared to the pure components. The excess molar enthalpy is initially exothermic at low

TFE concentrations, suggesting favorable TFE-water interactions, but becomes endothermic

as the TFE concentration increases, likely due to the disruption of the highly structured

hydrogen-bonding network of water.

TFE + Alcohols: In contrast to the water mixture, the excess molar volumes for TFE + alcohol

mixtures are positive, suggesting that the mixing process leads to a less efficient packing of

the molecules. The excess molar enthalpies are all exothermic, indicating that the hydrogen

bonding between TFE and the alcohol molecules is stronger than the average of the self-

association in the pure components.

Conclusion
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The thermodynamic properties of 2,2-difluoroethanol mixtures are of significant interest for a

range of applications. While experimental data for DFE itself is limited, the study of its close

analog, 2,2,2-trifluoroethanol, provides valuable insights into the expected behavior. The non-

ideal nature of these mixtures, driven by strong intermolecular forces such as hydrogen

bonding, necessitates the experimental determination of their thermodynamic properties for

accurate process modeling and design. The experimental protocols and data presented in this

guide serve as a foundational resource for researchers and professionals working with

fluorinated ethanol systems.

To cite this document: BenchChem. [Thermodynamic properties of 2,2-Difluoroethanol
mixtures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047519#thermodynamic-properties-of-2-2-
difluoroethanol-mixtures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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